molecular formula C19H22FN3O3 B6909992 N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide

N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No.: B6909992
M. Wt: 359.4 g/mol
InChI Key: LUPVKXWZPRCNQG-UHFFFAOYSA-N
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Description

N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, a pyridine ring, and a dimethylaminoethoxy side chain, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-23(2)7-8-25-18-9-13(5-6-21-18)12-22-19(24)17-11-14-10-15(20)3-4-16(14)26-17/h3-6,9-10,17H,7-8,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPVKXWZPRCNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=NC=CC(=C1)CNC(=O)C2CC3=C(O2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the pyridine ring, and the attachment of the dimethylaminoethoxy side chain. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and benzofuran rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium (Pd) for coupling reactions, acids or bases for cyclization

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, a pyridine ring, and a dimethylaminoethoxy side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

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